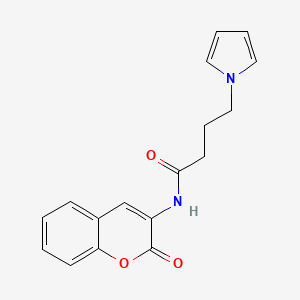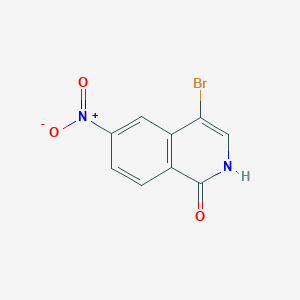
4-Bromo-6-nitro-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.0541 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides are used as the starting material. The reaction conditions are adjusted to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones. For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, while 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) .Chemical Reactions Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction is part of a broader class of transition metal-catalyzed reactions that have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H5BrN2O3 and it has a molecular weight of 269.054 .Applications De Recherche Scientifique
Catalytic Applications
Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions derived from tetrahydroisoquinoline, highlighting the utility of nitrophenyl esters in facilitating catalyst turnover and achieving high yields and enantioselectivity in synthesis (Arokianathar et al., 2018).
Synthetic Methodologies
A study demonstrated the synthesis of indazolo[3,2-a]isoquinolin-6-amines via Suzuki coupling and Cadogan cyclization, showcasing an application in synthesizing fluorescent compounds (Balog, J. A. et al., 2013). Another work explored the synthesis of N,N'-Alkylated tetrahydroquinoxalines, highlighting the versatility of bromo-nitroisoquinoline derivatives in preparing compounds containing isoindoline fragments (Abramov, I. et al., 2002).
Novel Compound Development
Research into bioreductively activated prodrug systems identified a compound derived from 5-bromoisoquinolin-1-one for selective drug delivery to hypoxic tissues, suggesting potential in therapeutic applications (Parveen, I. et al., 1999). Another study synthesized and characterized molecular solids based on Ni(mnt)2 ion, demonstrating applications in material science for understanding magnetic properties (Ni, C.-L. et al., 2005).
Chemopreventive Research
Investigations into the chemopreventive effects of flavonoids against oral carcinogenesis induced by 4-nitroquinoline-1-oxide in rats underscored the potential health benefits and therapeutic applications of dietary flavonoids in cancer prevention (Makita, H. et al., 1996).
Propriétés
IUPAC Name |
4-bromo-6-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJMKZAJTVSUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)
![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)
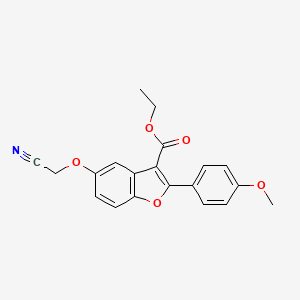
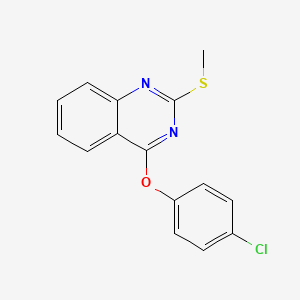
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)
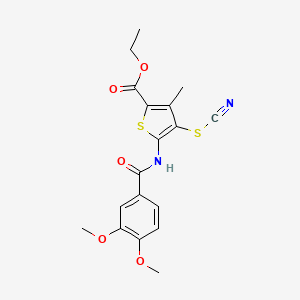

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)
![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)
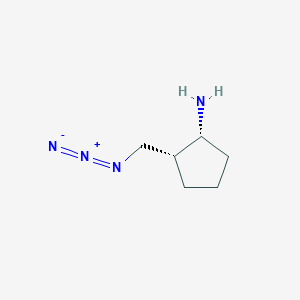
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)
